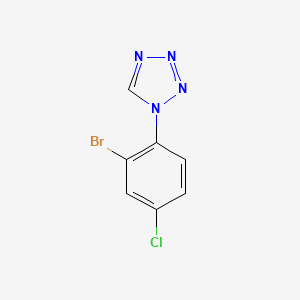

1-(2-bromo-4-chlorophenyl)-1H-1,2,3,4-tetrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

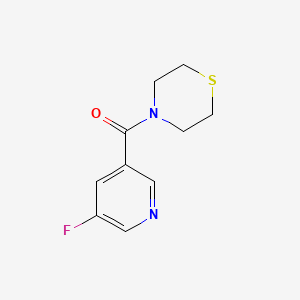

The compound “1-(2-bromo-4-chlorophenyl)-1H-1,2,3,4-tetrazole” is likely to be a derivative of tetrazole, which is a class of organic compounds with a five-member ring containing four nitrogen atoms and one carbon atom . The presence of bromine and chlorine atoms on the phenyl group suggests that it might have interesting chemical properties and could be used in various chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a phenyl group (a ring of six carbon atoms) attached to a tetrazole ring. The phenyl group would have bromine and chlorine substituents .Chemical Reactions Analysis

Tetrazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo reactions at the carbon of the tetrazole ring .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of halogens like bromine and chlorine in the compound could influence its reactivity, boiling point, and other properties .Applications De Recherche Scientifique

Structural Analysis and Synthesis

- The study of X-ray crystal structures of solvated bisimidazole derivatives has shed light on potential inclusion host properties, showcasing distinct differences in conformation attributed to specific solvent interactions. These findings suggest avenues for exploring novel crystalline structures and host-guest chemistry (Felsmann et al., 2012).

- Research into tetrazole derivatives through X-ray crystallography and docking studies has contributed to understanding their orientation and interaction within enzyme active sites, hinting at their potential as COX-2 inhibitors (Al-Hourani et al., 2015).

- Investigations on the synthesis and structural analysis of tetrazole and thiadiazole derivatives for corrosion inhibition performances highlight the relevance of quantum chemical parameters and molecular dynamics simulations in predicting the efficacy of corrosion inhibitors (Kaya et al., 2016).

Biological and Chemical Activity

- The synthesis, crystal structure analysis, and spectroscopic characterization of 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole have been performed, providing insights into antioxidant and antimicrobial activities. This suggests the potential for developing new compounds with enhanced biological properties (Eryılmaz et al., 2016).

- A study on the thermal decomposition of phenyl tetrazoles sheds light on their potential for novel synthesis pathways and materials science applications, emphasizing the importance of understanding thermal behavior for the development of new materials (Yılmaz et al., 2015).

Advanced Materials and Catalysis

- Research into the synthesis of precursors to tetrazole monomers by acid-catalyzed alkylation demonstrates the utility of tetrazole derivatives in developing new polymers and materials with specific properties (Egorov et al., 2020).

- The construction of metal–organic coordination polymers derived from 4-substituted tetrazole–benzoate ligands showcases the diverse structural and functional possibilities of tetrazole-based materials, including their luminescence and magnetic behaviors, highlighting their potential in material science and engineering (Sun et al., 2013).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(2-bromo-4-chlorophenyl)tetrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN4/c8-6-3-5(9)1-2-7(6)13-4-10-11-12-13/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTXPITXKHTMDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)N2C=NN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-ethyl 3-allyl-2-((4-(methoxycarbonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2835325.png)

![1-{[3,5-dimethyl-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B2835329.png)

![3-[(4-Methylbenzyl)sulfonyl]propanoic acid](/img/structure/B2835332.png)

![2-Amino-4-(4-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2835336.png)

![1,7-dimethyl-9-(2-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2835337.png)

![Ethyl (2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoate](/img/structure/B2835343.png)

![4-isobutoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2835346.png)

![5-(4-Fluorophenyl)-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B2835347.png)